molecular formula C6H6ClNO3S B8184397 3-Methoxypyridine-4-sulfonyl chloride CAS No. 1060801-86-6

3-Methoxypyridine-4-sulfonyl chloride

Cat. No.: B8184397
CAS No.: 1060801-86-6
M. Wt: 207.64 g/mol
InChI Key: PKJCPUMHBLFXAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypyridine-4-sulfonyl chloride is typically synthesized by reacting 3-methoxypyridine with sulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxypyridine+Sulfonyl Chloride3-Methoxypyridine-4-sulfonyl chloride\text{3-Methoxypyridine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} 3-Methoxypyridine+Sulfonyl Chloride→3-Methoxypyridine-4-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are strictly followed due to the compound’s irritant nature .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as peroxides can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a sulfonamide derivative .

Scientific Research Applications

3-Methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxypyridine-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride reagent. It reacts with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridine-4-sulfonic acid: Similar in structure but lacks the reactive sulfonyl chloride group.

    4-Pyridinesulfonyl chloride: Lacks the methoxy group at the 3-position.

    3-Methoxy-4-pyridinesulfonyl chloride: A positional isomer with different reactivity.

Uniqueness

3-Methoxypyridine-4-sulfonyl chloride is unique due to the presence of both the methoxy group and the sulfonyl chloride group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-methoxypyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-4-8-3-2-6(5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJCPUMHBLFXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285586
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-86-6
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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